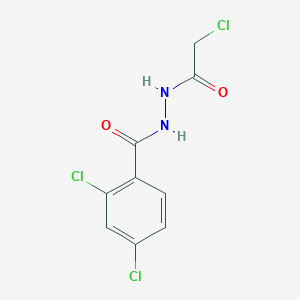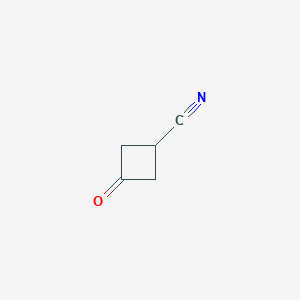
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in various fields of research and industry . It is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are diverse. For instance, aromatic amines, phenols, thiophenols, and alcohols can add to the double bond of this compound . Moreover, morpholine and piperidine add to the double bond when they are present in equivalent quantities, and the chlorine atom in the 2 position of the pyridine ring is also replaced when excess amine is present .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are distinctive due to the presence of a fluorine atom and a pyridine in their structure . These properties make it an important ingredient for the development of agrochemical and pharmaceutical compounds .Applications De Recherche Scientifique
Reactions with Nucleophilic Reagents
- The reaction of 2,3,5,6-tetrachloro-4-trifluoromethylthiopyridine with various nucleophilic reagents has been studied. It was found that the CF3S group is readily replaced under the action of O- and S-nucleophiles, leading to the synthesis of new derivatives of trichlorotrifluoromethylthiopyridine with nitrogen-containing substituents (Sipyagin et al., 1994).
Synthesis of Pesticides
- 2,3-Dichloro-5-trifluoromethyl pyridine, a similar derivative, is extensively used in synthesizing pesticides. Various processes for synthesizing this compound have been reviewed, valuing each process for its efficacy (Lu Xin-xin, 2006).
Electrocatalysis in Oxygen Reduction
- Fe(III)-meso-tetra(pyridyl)porphyrins, which involve pyridine derivatives, are electrocatalysts for reducing dioxygen in aqueous acidic solutions. The inward-pointing pyridinium groups influence proton delivery despite their distance from the iron center (Matson et al., 2012).
Synthesis of Functionalized Pyridines
- The reaction of pyridines with 4-(dimethylamino)-1-(2,3,5,6-tetrachloropyridin-4-yl)pyridinium chloride results in tris-pyridinio-substituted 3,5-dichloropyridines and other Cl-substituted pyridines (Schmidt et al., 2006).
Synthesis and Reactions of Azido-Pyridines
- The synthesis of various azido-pyridines, including 4-azido-2,3,5,6-tetrafluoropyridine, and their reactions at elevated temperatures, have been extensively studied. These reactions yield different substituted pyridines and demonstrate the versatility of azido-pyridines in synthetic chemistry (Banks & Sparkes, 1972).
Safety And Hazards
Orientations Futures
The demand for 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4F3N/c7-2-1(6(11,12)13)3(8)5(10)14-4(2)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXIQKLIHQOTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558240 |
Source


|
| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
CAS RN |
122599-19-3 |
Source


|
| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)






![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)

